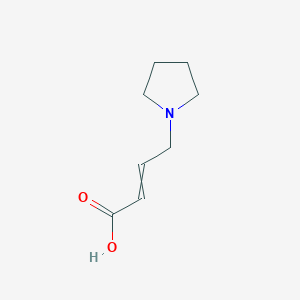

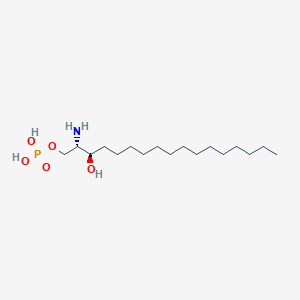

4-(Pyrrolidin-1-yl)but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrrolidin-1-yl)but-2-enoic acid is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Rossi et al. (2007) demonstrated the synthesis of 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, using 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines. This study highlights the utility of 4-(Pyrrolidin-1-yl)but-2-enoic acid in generating diverse heterocyclic compounds through different reaction mechanisms, including stereospecific [4+2] cycloaddition and addition/cyclization pathways (Rossi et al., 2007).

Chemical Reactions and Stereochemistry : Fabrissin et al. (1980) investigated the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene. Their study revealed unique regio- and stereo-chemistry in these reactions, highlighting the complexity and potential applications of pyrrolidine derivatives in organic synthesis (Fabrissin et al., 1980).

Deconjugative Esterification : Sano et al. (2006) described a novel deconjugative esterification of 2-cyclohexylideneacetic acids using 4-(Pyrrolidin-1-yl)pyridine as a catalyst. This research contributes to the understanding of esterification processes involving pyrrolidine derivatives, showing potential in the synthesis of complex organic molecules (Sano et al., 2006).

Biological Applications : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, noting their significance in medicine and industry, such as in dyes and agrochemical substances. Their work on [3+2] cycloaddition demonstrated the polar nature of the reaction and its applicability under mild conditions, showing the relevance of pyrrolidine derivatives in creating biologically active compounds (Żmigrodzka et al., 2022).

Pharmacokinetics and Antiviral Activity : Patick et al. (2005) explored the antiviral activity and pharmacokinetics of a novel compound related to this compound. This study demonstrates the potential of such compounds in the treatment of human rhinovirus, contributing to the development of new antiviral agents (Patick et al., 2005).

Safety and Hazards

The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Pyrrolidin-1-yl)but-2-enoic acid involves the condensation of pyrrolidine with crotonaldehyde followed by oxidation of the resulting intermediate. The final product is then obtained by acid hydrolysis of the intermediate.", "Starting Materials": ["Pyrrolidine", "Crotonaldehyde", "Acetic acid", "Sodium acetate", "Sodium hypochlorite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Step 1: Pyrrolidine and crotonaldehyde are mixed together in the presence of acetic acid and sodium acetate. The mixture is heated under reflux for several hours to form the intermediate 4-(Pyrrolidin-1-yl)but-2-enal.", "Step 2: The intermediate is then oxidized using sodium hypochlorite to form the corresponding acid, 4-(Pyrrolidin-1-yl)but-2-enoic acid.", "Step 3: The final product is obtained by acid hydrolysis of the intermediate using hydrochloric acid. The resulting mixture is then neutralized with sodium hydroxide and the product is precipitated out using ethanol." ] } | |

CAS No. |

848133-09-5 |

Molecular Formula |

C8H14ClNO2 |

Molecular Weight |

191.65 g/mol |

IUPAC Name |

(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+; |

InChI Key |

HGRZLDFRVZUAEP-BJILWQEISA-N |

Isomeric SMILES |

C1CCN(C1)C/C=C/C(=O)O.Cl |

SMILES |

C1CCN(C1)CC=CC(=O)O |

Canonical SMILES |

C1CCN(C1)CC=CC(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)